N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1353984-42-5
VCID: VC8234149
InChI: InChI=1S/C18H27ClN2O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
SMILES: CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C18H27ClN2O
Molecular Weight: 322.9 g/mol

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

CAS No.: 1353984-42-5

Cat. No.: VC8234149

Molecular Formula: C18H27ClN2O

Molecular Weight: 322.9 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide - 1353984-42-5

Specification

CAS No. 1353984-42-5
Molecular Formula C18H27ClN2O
Molecular Weight 322.9 g/mol
IUPAC Name N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-propan-2-ylacetamide
Standard InChI InChI=1S/C18H27ClN2O/c1-15(2)21(18(22)12-19)14-17-10-6-7-11-20(17)13-16-8-4-3-5-9-16/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
Standard InChI Key YUIFXULHSNAQOO-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CC(C)N(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name, N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide, reflects its branched structure. Its molecular formula is C₁₈H₂₇ClN₂O, with a molecular weight of 322.18 g/mol . Key structural components include:

  • Chloroacetamide core: A reactive 2-chloroacetamide group contributes to electrophilic properties.

  • Piperidine ring: A six-membered nitrogen-containing heterocycle frequently associated with CNS activity.

  • Benzyl and isopropyl substituents: These hydrophobic groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

The SMILES notation (O=C(N(CC1N(CC=2C=CC=CC2)CCCC1)C(C)C)CCl) and InChI key (YUIFXULHSNAQOO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through nucleophilic substitution reactions. A representative route involves:

  • Chloroacetylation: Reaction of isopropylamine with 2-chloroacetyl chloride to form 2-chloro-N-isopropyl-acetamide.

  • Piperidine functionalization: Alkylation of 1-benzylpiperidine-2-methanamine with the chloroacetamide intermediate under basic conditions .

Alternative methods may employ 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as a precursor, as demonstrated in related syntheses of piperazine-linked analogs .

Purification and Yield

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
Density~1.1 g/cm³ (predicted)
SolubilityLow aqueous solubility; soluble in DMSO, ethanol
LogP~3.2 (estimated)

The chloro group’s electronegativity and the benzyl group’s hydrophobicity contribute to these properties, which are critical for drug formulation .

Research Gaps and Future Directions

  • Pharmacokinetic studies: ADMET profiling is needed to assess oral bioavailability and metabolism.

  • Target identification: High-throughput screening could elucidate protein targets.

  • Analog development: Structural modifications (e.g., replacing chlorine with fluorine) may enhance safety .

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